molecular formula C21H25N3O2 B11356883 [4-(Prop-2-en-1-yloxy)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

[4-(Prop-2-en-1-yloxy)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11356883
M. Wt: 351.4 g/mol
InChI Key: GIIZBNXBGASEJP-UHFFFAOYSA-N
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Description

1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzoate ester, a pyridine ring, and a piperazine moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxybenzoic acid with prop-2-en-1-ol to form 4-(prop-2-en-1-yloxy)benzoic acid. This intermediate is then reacted with 2-(pyridin-2-yl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, reducing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.

    Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

    Substitution: Reagents like HNO₃ (nitric acid) for nitration or Br₂ (bromine) for halogenation.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a probe in studying reaction mechanisms.

    Biology: Employed in the development of bioactive compounds and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 2-(Pyridin-2-yl)ethylamine derivatives

Uniqueness: 1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

(4-prop-2-enoxyphenyl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H25N3O2/c1-2-17-26-20-8-6-18(7-9-20)21(25)24-15-13-23(14-16-24)12-10-19-5-3-4-11-22-19/h2-9,11H,1,10,12-17H2

InChI Key

GIIZBNXBGASEJP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

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